N-[(oxolan-2-yl)methyl]-2-[2-(thiophen-2-yl)acetamido]benzamide
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Overview
Description
N-[(oxolan-2-yl)methyl]-2-[2-(thiophen-2-yl)acetamido]benzamide is a complex organic compound that features a benzamide core with an oxolan-2-ylmethyl and a thiophen-2-ylacetamido substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(oxolan-2-yl)methyl]-2-[2-(thiophen-2-yl)acetamido]benzamide typically involves multi-step organic reactions. One common method involves the acylation of 2-aminobenzamide with 2-(thiophen-2-yl)acetyl chloride to form an intermediate, which is then reacted with oxolan-2-ylmethylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that facilitate the reactions while minimizing by-products is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[(oxolan-2-yl)methyl]-2-[2-(thiophen-2-yl)acetamido]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the benzamide core.
Scientific Research Applications
N-[(oxolan-2-yl)methyl]-2-[2-(thiophen-2-yl)acetamido]benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-[(oxolan-2-yl)methyl]-2-[2-(thiophen-2-yl)acetamido]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiophene ring and benzamide core play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(oxolan-2-ylmethyl)-2-[(2-thiophen-2-ylacetyl)amino]benzamide: Shares a similar structure but may have different substituents on the thiophene ring.
Thiazole derivatives: Contain a thiazole ring instead of a thiophene ring, leading to different chemical properties and biological activities.
Uniqueness
N-[(oxolan-2-yl)methyl]-2-[2-(thiophen-2-yl)acetamido]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an oxolan-2-ylmethyl group and a thiophen-2-ylacetamido group makes it a versatile compound for various applications .
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-[(2-thiophen-2-ylacetyl)amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c21-17(11-14-6-4-10-24-14)20-16-8-2-1-7-15(16)18(22)19-12-13-5-3-9-23-13/h1-2,4,6-8,10,13H,3,5,9,11-12H2,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWGKEWEQXRCLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=CC=C2NC(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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